Bis(pentachlorophenyl)dichlorosilane physical and chemical properties
Bis(pentachlorophenyl)dichlorosilane physical and chemical properties
An In-depth Technical Guide to Bis(pentachlorophenyl)dichlorosilane
Abstract
Bis(pentachlorophenyl)dichlorosilane (CAS No. 13248-01-6) is a unique, perchlorinated organosilicon compound. Its structure, featuring a central silicon atom bonded to two highly electronegative pentachlorophenyl rings and two reactive chlorine atoms, suggests significant potential in the synthesis of advanced materials requiring exceptional thermal stability, chemical resistance, and hydrophobicity. However, this compound remains a rare and largely uncharacterized chemical, with limited data available in public literature. This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of bis(pentachlorophenyl)dichlorosilane. By applying fundamental principles of organosilicon chemistry and drawing comparisons with analogous, well-documented compounds, this whitepaper aims to furnish researchers, scientists, and drug development professionals with a robust theoretical framework for handling, utilizing, and understanding this reactive intermediate. We will explore its molecular structure, predicted properties, core reactivity, a plausible synthetic pathway, and its potential applications in materials science.
Molecular Structure and Identification
Bis(pentachlorophenyl)dichlorosilane is characterized by a tetrahedral silicon center. The two pentachlorophenyl (C₆Cl₅) groups are bulky and strongly electron-withdrawing, which significantly influences the molecule's reactivity and physical properties. The two silicon-chlorine (Si-Cl) bonds are highly polarized and serve as the primary reactive sites for nucleophilic substitution.
Caption: Molecular Structure of Bis(pentachlorophenyl)dichlorosilane.
Table 1: Compound Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 13248-01-6 | [1] |
| Molecular Formula | C₁₂Cl₁₂Si | [2] |
| Molecular Weight | 597.66 g/mol | --- |
| IUPAC Name | dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane | [2] |
| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)(Cl)Cl | [2] |
| InChI | InChI=1S/C12Cl12Si/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22 |[2] |
Predicted Physical and Chemical Properties
While specific experimental data for bis(pentachlorophenyl)dichlorosilane is not publicly available, its properties can be reliably inferred from its structure. The compound is sold by suppliers like Sigma-Aldrich for research purposes without accompanying analytical data, which accounts for the scarcity of published information.
Table 2: Predicted Physical Properties
| Property | Predicted Value / Characteristic | Justification |
|---|---|---|
| Appearance | White to off-white crystalline solid | High molecular weight, molecular symmetry, and presence of aromatic rings favor a solid state. |
| Melting Point | High | Expected due to high molecular weight and strong intermolecular forces. |
| Boiling Point | High (likely decomposes before boiling at atm. pressure) | High molecular weight suggests a very high boiling point; thermal decomposition is common for complex silanes. |
| Solubility | Insoluble in water. Soluble in non-polar aromatic and chlorinated solvents (e.g., toluene, xylenes, dichloromethane). | The perchlorinated structure is highly non-polar and hydrophobic. It will readily hydrolyze in protic solvents. |
| Density | > 1.5 g/cm³ | The high content of chlorine atoms significantly increases the molecular density. |
Core Chemical Reactivity: An Expert Analysis
The reactivity of bis(pentachlorophenyl)dichlorosilane is governed by two key features: the highly electrophilic silicon center and the significant steric hindrance imparted by the two bulky C₆Cl₅ groups.
Hydrolysis and Condensation
Like virtually all chlorosilanes, the Si-Cl bonds are exceptionally susceptible to hydrolysis.[3][4] This reaction is expected to be vigorous, especially in the presence of moisture from the air, liberating corrosive hydrogen chloride (HCl) gas.
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Causality: The reaction is driven by the high affinity of silicon for oxygen and the stability of the HCl byproduct. The initial hydrolysis product, bis(pentachlorophenyl)silanediol, is predicted to be highly unstable. Due to the presence of two hydroxyl groups on a single silicon atom, it will rapidly undergo intermolecular condensation to form polysiloxane oligomers and polymers. This process is the foundation of silicone chemistry.
Caption: Proposed workflow for the synthesis of Bis(pentachlorophenyl)dichlorosilane.
Step-by-Step Experimental Methodology (Proposed)
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Pre-Protocol Validation: All glassware must be rigorously flame-dried or oven-dried. All solvents must be anhydrous, and the entire reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. This is critical as both the Grignard reagent and the chlorosilane product are extremely moisture-sensitive.
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Grignard Reagent Preparation:
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To a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings (2.2 equivalents).
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Add a small crystal of iodine as an initiator.
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In the dropping funnel, place a solution of hexachlorobenzene (2.0 equivalents) in anhydrous THF.
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Add a small portion of the hexachlorobenzene solution to the magnesium and gently warm to initiate the reaction (indicated by color change and heat evolution).
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Once initiated, add the remaining hexachlorobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, continue to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.
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Coupling Reaction:
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In a separate, larger three-necked flask, prepare a solution of silicon tetrachloride (1.0 equivalent) in an anhydrous non-polar solvent (e.g., toluene or hexane).
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Cool this solution to 0 °C using an ice bath.
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Slowly add the prepared Grignard reagent solution from Step 1 to the stirred SiCl₄ solution via a cannula or dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
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Workup and Purification:
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Quench the reaction by slowly pouring the mixture over crushed ice containing dilute HCl to dissolve the magnesium salts.
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Separate the organic layer. Wash it with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and remove the solvent under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization from a suitable non-polar solvent or by high-vacuum distillation.
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Predicted Analytical & Spectroscopic Profile
While experimental spectra are unavailable, the expected spectroscopic features can be predicted to aid in the characterization of a synthesized sample.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features | Rationale |
|---|---|---|
| FT-IR | ~1300-1400 cm⁻¹ (aromatic C=C stretch)~800-850 cm⁻¹ (Si-C stretch)~680-800 cm⁻¹ (C-Cl stretch)~550-600 cm⁻¹ (Si-Cl stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. The Si-Cl region may be complex. |
| ¹³C NMR | 6 distinct signals in the aromatic region (120-150 ppm) | Due to the symmetry of the C₆Cl₅ ring, six unique carbon environments are expected. |
| ²⁹Si NMR | A single resonance in the range of -5 to +15 ppm | This chemical shift range is typical for tetra-coordinated silicon atoms with two alkyl/aryl and two chlorine substituents. |
Safety, Handling, and Storage
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Hazard Classification: This compound is classified with GHS hazard statements indicating it causes serious eye damage. [1]* Reactivity Hazards: As a dichlorosilane, it reacts with protic substances (water, alcohols, amines) to release hydrogen chloride gas, which is toxic and corrosive. [4]* Handling: Strict anhydrous and inert atmosphere techniques are mandatory. Use a glovebox or Schlenk line. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from moisture and incompatible materials.
Potential Applications and Future Directions
The unique combination of a reactive dichlorosilane core and two robust, inert pentachlorophenyl groups suggests several high-value applications:
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Monomer for Advanced Polymers: It can serve as a monomer for polysiloxanes. The resulting polymers would be expected to exhibit extreme thermal stability, chemical inertness, and hydrophobicity, making them suitable for high-performance lubricants, sealants, or coatings in harsh environments.
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Surface Modification Agent: It could be used to functionalize surfaces (e.g., silica, metal oxides) to create highly hydrophobic, anti-fouling, and chemically resistant coatings.
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Cross-linking Agent: Its difunctional nature allows it to act as a cross-linker to enhance the thermal and mechanical properties of other silicon-based or organic polymer systems.
Future research should focus on the successful synthesis and definitive characterization of this compound to validate these predicted properties and explore its utility in these advanced applications.
References
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PubChemLite. Bis(pentachlorophenyl)dichlorosilane (C12Cl12Si). Available from: [Link]
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NextSDS. BIS(PENTACHLOROPHENYL)DICHLOROSILANE — Chemical Substance Information. Available from: [Link]
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Wiley-VCH GmbH. Siemens Reloaded: Chloride‐Assisted Selective Hydrodechlorination of SiCl4 to HSiCl3. ChemSusChem, 2023. Available from: [Link]
- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
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Wikipedia. Silicon tetrachloride. Available from: [Link]
- Google Patents. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method.
